2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1353972-52-7
VCID: VC7837802
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid

CAS No.: 1353972-52-7

Cat. No.: VC7837802

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid - 1353972-52-7

Specification

CAS No. 1353972-52-7
Molecular Formula C12H22N2O4
Molecular Weight 258.31
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Standard InChI Key XLJZVODYVORIOT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a Boc-protected amino group. The acetic acid side chain at the 1-position introduces carboxylic acid functionality, enabling further derivatization. Key structural attributes include:

  • Molecular Formula: C13H22N2O5\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_5 (calculated based on analogous compounds) .

  • Molecular Weight: 286.37 g/mol (for the ethyl ester variant; the free acid form is 258.29 g/mol) .

  • IUPAC Name: 2-[3-[(tert-Butoxycarbonyl)amino]piperidin-1-yl]acetic acid .

Table 1: Comparative Structural Features of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(3-Boc-amino-piperidin-1-yl)acetic acidC13H22N2O5\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_5258.29Boc-amine, carboxylic acid
Ethyl 2-(3-Boc-amino-piperidin-1-yl)acetateC14H26N2O4\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_4286.37Boc-amine, ethyl ester
2-(4-Boc-amino-piperidin-1-yl)-2-phenylacetic acidC19H26N2O5\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_5362.43Boc-amine, phenyl, acetic acid

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the Boc group and acetic acid moiety influencing equatorial or axial orientations. X-ray crystallography of analogous compounds reveals rotational isomerism (rotamers) due to restricted rotation around the C–N bond of the Boc group . For example, in ethyl 2-(3-Boc-amino-piperidin-1-yl)acetate, two rotamers (A and B) exhibit dihedral angles of 14.80° and 169.02°, respectively .

Synthesis and Reaction Pathways

Nucleophilic Substitution Strategies

A common synthesis route involves the reaction of Boc-protected aminopiperidine with α-haloacetates under basic conditions. For instance:

  • Chiral Triflate Intermediate: (R)- or (S)-configured triflate esters react with 3-Boc-aminopiperidine in dichloromethane (DCM) at −50°C, mediated by triethylamine (TEA), to yield enantiomerically pure products .

  • Yield Optimization: Reactions typically achieve 48–84% yields, with enantiomeric excess (ee) >98% confirmed via chiral HPLC .

Scheme 1: Synthesis of 2-(3-Boc-amino-piperidin-1-yl)acetic Acid Derivatives

Boc-aminopiperidine+XCH2COORTEA, DCM2-(3-Boc-amino-piperidin-1-yl)acetateHydrolysisAcetic Acid Derivative\text{Boc-aminopiperidine} + \text{XCH}_2\text{COOR} \xrightarrow{\text{TEA, DCM}} \text{2-(3-Boc-amino-piperidin-1-yl)acetate} \xrightarrow{\text{Hydrolysis}} \text{Acetic Acid Derivative}

Where X = Cl, Br; R = ethyl, methyl .

Enantioselective Applications

The Boc group serves as a temporary protective moiety, enabling selective deprotection for subsequent peptide coupling. In a 2023 study, 2-(3-Boc-amino-piperidin-1-yl)propanoate was conjugated with ethyl L-phenylalaninate to form chiral dipeptides, showcasing its utility in stereocontrolled synthesis .

Analytical Characterization

Spectroscopic Profiling

  • Infrared (IR) Spectroscopy:

    • Ester carbonyl: 1728cm1\sim 1728 \, \text{cm}^{-1} (C=O stretch).

    • Boc carbonyl: 1681cm1\sim 1681 \, \text{cm}^{-1} (amide I band) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Piperidine protons resonate at δ 1.40–3.70 ppm; Boc tert-butyl group at δ 1.44 ppm (singlet) .

    • 13C^{13}\text{C} NMR: Carboxylic acid carbon at δ 173.6 ppm; Boc carbonyl at δ 155.2 ppm .

    • 15N^{15}\text{N} NMR: Boc amine nitrogen at δ 98.5 ppm .

X-ray Crystallography

Single-crystal analyses of related esters reveal intermolecular hydrogen bonding between the Boc NH and ester carbonyl oxygen (e.g., N–H⋯O distance: 2.042 Å) . These interactions stabilize specific rotamers and influence solid-state packing.

Pharmaceutical and Industrial Applications

Peptide Synthesis

The compound’s carboxylic acid group facilitates amide bond formation with amino acids. For example, coupling with L-phenylalaninate yields dipeptides with potential bioactivity .

Prodrug Development

Ethyl ester derivatives (e.g., ethyl 2-(3-Boc-amino-piperidin-1-yl)acetate) act as prodrugs, undergoing enzymatic hydrolysis in vivo to release the active acetic acid form .

Recent Advances and Future Directions

Rotamer Control in Synthesis

Recent studies emphasize controlling rotamer populations via solvent polarity and temperature to optimize reaction outcomes . For instance, polar aprotic solvents like DMF favor rotamer A, enhancing nucleophilic substitution rates.

Catalytic Asymmetric Synthesis

Emerging methodologies employ organocatalysts to achieve enantioselective α-alkylation of Boc-protected piperidine derivatives, expanding access to non-natural amino acid analogs .

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